molecular formula C8H5N3O4 B13069699 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13069699
M. Wt: 207.14 g/mol
InChI Key: MALMHGWEJKQUTL-UHFFFAOYSA-N
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Description

5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains both pyridine and oxadiazole rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-oxo-1,2-dihydropyridine derivatives with suitable nitrile oxides to form the oxadiazole ring . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid include:

Uniqueness

What sets this compound apart is its unique combination of the pyridine and oxadiazole rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

5-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H5N3O4/c12-5-3-4(1-2-9-5)7-10-6(8(13)14)11-15-7/h1-3H,(H,9,12)(H,13,14)

InChI Key

MALMHGWEJKQUTL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C=C1C2=NC(=NO2)C(=O)O

Origin of Product

United States

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